molecular formula C9H10F3N3O B11795659 6-Methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one

6-Methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11795659
M. Wt: 233.19 g/mol
InChI Key: CLLNKOIXFZNWSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one is a bicyclic heterocyclic compound featuring a pyrido[2,3-d]pyrimidinone core with partial saturation at the 5,6,7,8-positions. Key structural attributes include:

  • Methyl group at position 6: This substituent likely enhances steric stabilization and modulates lipophilicity.
  • Trifluoromethyl group at position 2: The electron-withdrawing CF₃ group may improve metabolic stability and influence binding interactions.

Properties

Molecular Formula

C9H10F3N3O

Molecular Weight

233.19 g/mol

IUPAC Name

6-methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C9H10F3N3O/c1-4-2-5-6(13-3-4)14-8(9(10,11)12)15-7(5)16/h4H,2-3H2,1H3,(H2,13,14,15,16)

InChI Key

CLLNKOIXFZNWSH-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(NC1)N=C(NC2=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of a substituted aldehyde with ethyl acetoacetate and urea in the presence of a catalyst such as hydrochloric acid. The reaction mixture is refluxed in ethanol for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or other reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

6-Methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues with Fused Heterocyclic Cores

Key Observations:
  • Core Heteroatom Influence: Replacement of the pyrido ring with a thieno moiety (e.g., ) alters electronic properties and binding selectivity. Thieno-fused derivatives often target enzymes or receptors with sulfur-sensitive active sites .
  • Substituent Positioning : The 6-methyl group in the target compound contrasts with 7-substituted analogs in GPR119 modulators (), where substituent position dramatically affects potency (EC₅₀ ranges: 50 nM to 14,000 nM). The 6-position may optimize steric compatibility in target binding pockets .
  • Trifluoromethyl vs. Halogenated Groups : The CF₃ group in the target compound differs from fluorinated aryl groups in Delocamten (). Both substituents enhance metabolic stability, but CF₃’s stronger electron-withdrawing nature may improve receptor affinity .

Substituent-Driven Activity Modulation

Table 2: Functional Group Impact on Pharmacological Properties
Substituent Type Example Compounds Observed Effect Reference ID
Trifluoromethyl (CF₃) Target compound; 6-CF₃ analogs Enhanced metabolic stability, lipophilicity
Methyl (Me) Target compound; COX-2 inhibitors () Improved enzyme selectivity (e.g., COX-2 vs. COX-1)
Fluoro/Chloro Delocamten; Antifungal derivatives Increased target specificity (e.g., cardiac myosin)
Thioether/Sulfonyl Sigma ligands () Sigma receptor binding enhancement
Key Observations:
  • The trifluoromethyl group in the target compound is structurally distinct from simpler pyrimidinones () and may confer superior pharmacokinetic profiles compared to methylthio or hydroxyl analogs .
  • Methyl groups at position 6 (target compound) or 5,6-dimethyl () correlate with enzyme selectivity, suggesting steric control over active-site interactions .

Therapeutic Potential and Limitations

  • Antifungal/COX-2 Applications: While thieno-pyrimidinones show antifungal activity () and COX-2 inhibition (), the target compound’s pyrido core and CF₃ group may redirect its utility toward kinase or epigenetic targets (e.g., BET inhibitors in ).

Biological Activity

6-Methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its synthesis, therapeutic potential, and specific case studies highlighting its effects.

  • Molecular Formula : C₉H₁₀F₃N₃O
  • Molecular Weight : 233.19 g/mol
  • CAS Number : 1707400-07-4

Biological Activity Overview

The biological activity of this compound has been primarily investigated in relation to its anticancer properties and enzyme inhibition capabilities. Its structural features suggest a potential for targeting various biological pathways.

Anticancer Activity

Studies have indicated that derivatives of pyrido[2,3-d]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • In vitro Studies : A study demonstrated that compounds similar to this compound showed IC₅₀ values ranging from 1.07 to 0.51 µg/mL against gastric (SGC-7901), lung (A549), and liver (HepG2) cancer cell lines .

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : It has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair . Inhibition of DHFR is a common strategy in cancer therapy.
  • Kinase Inhibition : Selective inhibition of various kinases has also been reported. For example, certain derivatives have demonstrated inhibitory effects on CDK1/CyclinA2 and ALK kinases .

Case Studies

  • Cytotoxicity Profiling : A comprehensive study evaluated the cytotoxicity of several pyrido[2,3-d]pyrimidine derivatives. The results showed that the tested compounds exhibited growth inhibition rates between 75% and 84% at concentrations of 40 µg/mL .
    CompoundCell LineIC₅₀ (µg/mL)
    Compound ASGC-79011.07 ± 0.22
    Compound BA5490.61 ± 0.19
    Compound CHepG20.51 ± 0.13
  • Selectivity Studies : The selectivity profile of a derivative was analyzed against a panel of tyrosine kinases. The compound displayed varying degrees of inhibition across different kinases, with notable activity against FGFR1 and FAK .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.